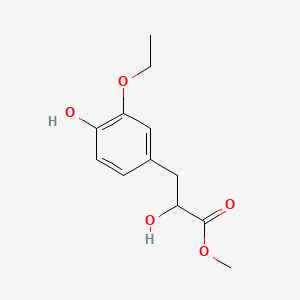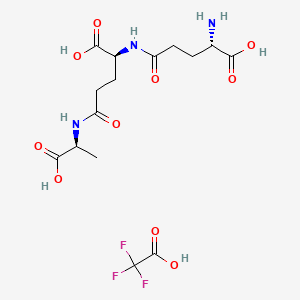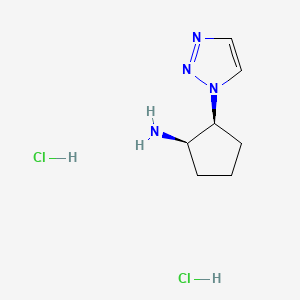
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes both ester and phenolic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Various alkoxy derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block.
Biology
This compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The phenolic and ester groups are known to interact with biological targets, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions, which are essential in the production of durable materials.
Mécanisme D'action
The mechanism by which Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of an ethoxy group, altering its electronic properties.
Uniqueness
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both ethoxy and hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-3-17-11-7-8(4-5-9(11)13)6-10(14)12(15)16-2/h4-5,7,10,13-14H,3,6H2,1-2H3 |
Clé InChI |
LFYCQNDCXQSUOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)

![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)



![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
